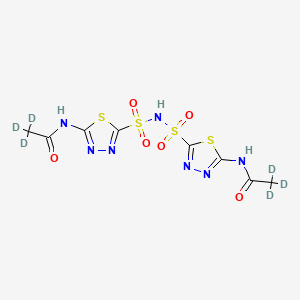
Acetazolamide impurity F-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetazolamide impurity F-d6 is a deuterated form of an impurity found in acetazolamide, a carbonic anhydrase inhibitor used primarily to treat glaucoma, epilepsy, and altitude sickness. The deuterated form, F-d6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of acetazolamide due to its stability and distinguishable mass spectrometric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetazolamide impurity F-d6 typically involves the incorporation of deuterium atoms into the molecular structure of the impurity. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated solvents or deuterated acids can be used in the reaction mixture.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product. This typically includes:
Optimized Reaction Conditions: Industrial processes often optimize reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Techniques such as chromatography and crystallization are employed to purify the final product and remove any unreacted starting materials or by-products.
化学反応の分析
Types of Reactions
Acetazolamide impurity F-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Acetazolamide impurity F-d6 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of acetazolamide in the body.
Metabolic Pathway Analysis: Researchers use the compound to trace metabolic pathways and identify metabolites.
Drug Development: It is used in the development of new drugs by providing insights into the metabolic stability and potential drug-drug interactions.
Analytical Chemistry: The compound is used as an internal standard in mass spectrometry due to its distinguishable mass.
作用機序
The mechanism of action of acetazolamide impurity F-d6 is similar to that of acetazolamide. It inhibits the enzyme carbonic anhydrase, which is involved in the reversible hydration of carbon dioxide. By inhibiting this enzyme, the compound reduces the production of bicarbonate and hydrogen ions, leading to decreased intraocular pressure in glaucoma and altered electrolyte balance in other conditions.
類似化合物との比較
Similar Compounds
Acetazolamide: The parent compound used to treat glaucoma, epilepsy, and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar therapeutic uses.
Dorzolamide: A topical carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
Acetazolamide impurity F-d6 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking of the compound is essential.
特性
分子式 |
C8H9N7O6S4 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
2,2,2-trideuterio-N-[5-[[5-[(2,2,2-trideuterioacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfonylsulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C8H9N7O6S4/c1-3(16)9-5-11-13-7(22-5)24(18,19)15-25(20,21)8-14-12-6(23-8)10-4(2)17/h15H,1-2H3,(H,9,11,16)(H,10,12,17)/i1D3,2D3 |
InChIキー |
IFHVLEPJWVZZBO-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN=C(S2)NC(=O)C([2H])([2H])[2H] |
正規SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN=C(S2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


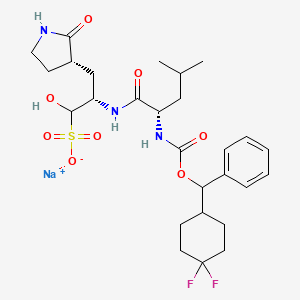
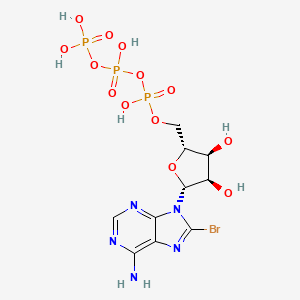

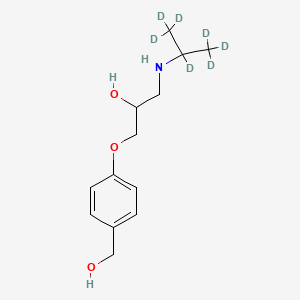
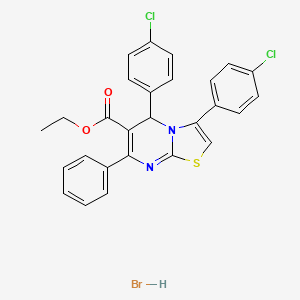
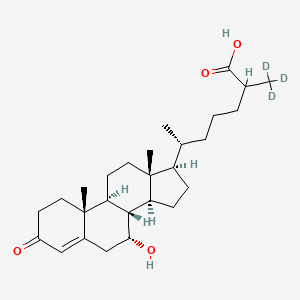
![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)
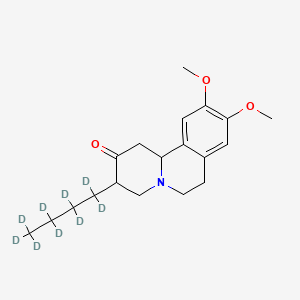
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
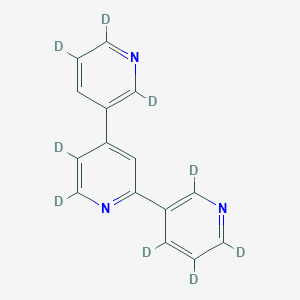
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)
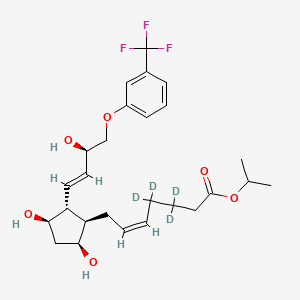

![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
